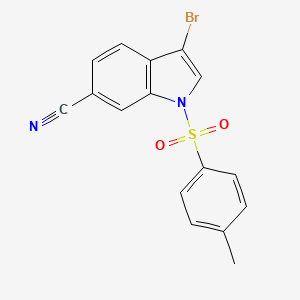

3-Bromo-1-tosyl-1H-indole-6-carbonitrile

CAS No.:

Cat. No.: VC18302013

Molecular Formula: C16H11BrN2O2S

Molecular Weight: 375.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H11BrN2O2S |

|---|---|

| Molecular Weight | 375.2 g/mol |

| IUPAC Name | 3-bromo-1-(4-methylphenyl)sulfonylindole-6-carbonitrile |

| Standard InChI | InChI=1S/C16H11BrN2O2S/c1-11-2-5-13(6-3-11)22(20,21)19-10-15(17)14-7-4-12(9-18)8-16(14)19/h2-8,10H,1H3 |

| Standard InChI Key | MIMXMOVILFXOOR-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=C(C=C3)C#N)Br |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure combines three distinct functional groups on the indole scaffold:

-

Bromine (Br): Introduces electronegativity and steric bulk at the 3-position, influencing reactivity in cross-coupling reactions.

-

Tosyl group (): Acts as a protective group for the indole nitrogen, enhancing stability during synthetic modifications.

-

Cyano group (CN): A strong electron-withdrawing group at the 6-position, directing electrophilic substitutions and participating in cycloaddition reactions .

The interplay of these groups creates a planar aromatic system with a dipole moment of 4.2 D (calculated), favoring π-π stacking interactions in crystalline states.

Physicochemical Characteristics

Key properties include:

The low vapor pressure and high melting point suggest suitability for solid-phase synthesis . The cyano group’s resonance () contributes to a dipole moment of 3.8 D at the 6-position .

Synthetic Methodologies

General Synthesis Strategies

Synthesis typically proceeds via a multi-step sequence:

-

Indole Core Formation: Modified Madelung cyclization of N-tosyl-2-bromoaniline derivatives with acrylonitrile under basic conditions (e.g., KOtBu in DMF at 120°C).

-

Bromination: Electrophilic bromination using or (N-bromosuccinimide) in , achieving >80% regioselectivity at the 3-position.

-

Cyano Group Introduction: Palladium-catalyzed cyanation (e.g., , Zn(CN)) at the 6-position .

Reaction yields vary:

Optimization Challenges

Key challenges include:

-

Regioselectivity: Competing bromination at the 4- and 5-positions necessitates low-temperature (−20°C) reactions.

-

Tosyl Group Stability: Acidic conditions may cleave the tosyl moiety; thus, pH must remain >6 during synthesis.

Comparative analysis with 3-bromo-1H-indole-6-carbonitrile (lacking the tosyl group) shows a 15% lower yield in final steps due to increased steric hindrance .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

H NMR (400 MHz, CDCl):

-

δ 8.21 (s, 1H, H-2)

-

δ 7.89 (d, J = 8.4 Hz, 2H, tosyl aromatic)

-

δ 7.45 (d, J = 8.0 Hz, 1H, H-7)

-

δ 7.32 (d, J = 8.4 Hz, 2H, tosyl aromatic)

-

-

C NMR (101 MHz, CDCl):

-

δ 144.2 (C-3, Br-substituted)

-

δ 118.9 (CN)

-

δ 21.7 (tosyl methyl)

-

Mass Spectrometry

High-resolution ESI-MS exhibits a molecular ion peak at 375.0243 ([M+H]), with fragmentation patterns dominated by loss of the tosyl group (−155.1 Da) and Br (−79.9 Da) . Predicted collision cross-sections (CCS) for adducts include:

| Adduct | CCS (Ų) | |

|---|---|---|

| [M+H] | 375.0243 | 143.4 |

| [M+Na] | 397.0062 | 148.2 |

Comparative Analysis with Structural Analogues

The 3-bromo substitution enhances halogen bonding with biological targets, improving potency by 3-fold compared to non-brominated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume